molecular formula C10H15NO B2807524 (S)-2-((1-Phenylethyl)amino)ethanol CAS No. 66849-29-4

(S)-2-((1-Phenylethyl)amino)ethanol

Cat. No.: B2807524
CAS No.: 66849-29-4
M. Wt: 165.236
InChI Key: GXIWMXAAPLZOBY-VIFPVBQESA-N
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Description

Significance of Chirality in Chemical Transformations

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, with far-reaching consequences in pharmacology, materials science, and agrochemicals. pwr.edu.plnih.gov The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers possess identical physical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors or other chiral molecules, can be dramatically different. acs.org This stereoselectivity is the cornerstone of many biological processes. For instance, the therapeutic effect of a drug can be attributed to one enantiomer, while the other may be inactive or even cause adverse effects. nih.govacs.org

Asymmetric synthesis, therefore, is the art and science of selectively producing one enantiomer of a chiral compound. google.com This is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment, favoring the formation of one stereoisomer over the other. pwr.edu.pl The ability to control the stereochemical outcome of a reaction is a hallmark of sophisticated organic synthesis, enabling the creation of complex molecules with precisely defined three-dimensional structures. google.comsioc-journal.cn

Overview of Chiral Amino Alcohols as Ligands and Catalysts in Contemporary Organic Chemistry

Chiral amino alcohols are a privileged class of organic compounds that have found widespread application in asymmetric synthesis. tu-clausthal.demdpi.com Their utility stems from several key features: they are readily available from the chiral pool (e.g., amino acids), their structures can be easily modified, and they can coordinate to metal centers through both the nitrogen and oxygen atoms, forming stable chelate complexes. mdpi.comrsc.org This bidentate coordination is crucial for creating a well-defined and rigid chiral environment around a metal catalyst, which is essential for effective stereochemical control.

These compounds can function as chiral ligands for a variety of metal-catalyzed reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. tu-clausthal.demdpi.com For example, they are extensively used as ligands in the asymmetric transfer hydrogenation of ketones, a powerful method for producing chiral secondary alcohols. pwr.edu.plsioc-journal.cn Furthermore, chiral amino alcohols can act as organocatalysts, mediating reactions without the need for a metal.

The versatility of chiral amino alcohols is further highlighted by their use as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct the stereochemical course of a reaction before being cleaved off. mdpi.com

Contextualization of (S)-2-((1-Phenylethyl)amino)ethanol within the Realm of Chiral Catalysis and Asymmetric Induction

This compound is a chiral amino alcohol that belongs to the family of N-alkylated amino alcohols. It is synthesized from the readily available and inexpensive (S)-1-phenylethylamine. tu-clausthal.de The presence of a stereogenic center on the phenylethyl group, in addition to the amino alcohol backbone, provides a distinct chiral environment that can be exploited in asymmetric catalysis.

This compound has demonstrated its efficacy as a chiral ligand in several important asymmetric transformations. Its ability to form stable complexes with metal centers, such as ruthenium, makes it a valuable tool for chemists seeking to control the stereochemistry of their reactions. tu-clausthal.desioc-journal.cn The following sections will delve into specific research findings that highlight the practical applications of this compound in asymmetric synthesis, providing concrete examples of its catalytic performance.

Detailed Research Findings

The practical utility of this compound as a chiral ligand is best illustrated by its performance in specific asymmetric catalytic reactions. The following data, gathered from various research studies, showcase its effectiveness in promoting high conversions and enantioselectivities.

Asymmetric Transfer Hydrogenation of Aromatic Ketones

One of the most well-documented applications of this compound and its derivatives is in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to yield chiral secondary alcohols. In these reactions, a ruthenium precursor, the chiral amino alcohol ligand, and a hydrogen source (typically isopropanol (B130326) or a formic acid/triethylamine mixture) are employed.

EntryKetone SubstrateLigandConversion (%)Enantiomeric Excess (ee, %)Product Configuration
1AcetophenoneA derivative of (S)-1-phenylethylamine9885(R)
24-ChloroacetophenoneA derivative of (S)-1-phenylethylamine10091(R)
34-MethoxyacetophenoneA derivative of (S)-1-phenylethylamine7167(R)
42-AcetylnaphthaleneA derivative of (S)-1-phenylethylamine10095(R)
51-IndanoneA derivative of (S)-1-phenylethylamine9988(R)

Data synthesized from studies on a series of chiral amino alcohols derived from (S)-1-phenylethylamine in Ru-catalyzed asymmetric transfer hydrogenation. tu-clausthal.de

Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that generates valuable chiral secondary alcohols. Chiral amino alcohols, including those with the (S)-1-phenylethylamine scaffold, have proven to be effective catalysts for this transformation.

EntryAldehyde SubstrateLigandYield (%)Enantiomeric Excess (ee, %)Product Configuration
1Benzaldehyde (B42025)Pinane-based aminodiol with N-(S)-1-phenylethyl substituent9580(R)
24-ChlorobenzaldehydePinane-based aminodiol with N-(S)-1-phenylethyl substituent9275(R)
34-MethylbenzaldehydePinane-based aminodiol with N-(S)-1-phenylethyl substituent9682(R)
42-NaphthaldehydePinane-based aminodiol with N-(S)-1-phenylethyl substituent9078(R)
5CinnamaldehydePinane-based aminodiol with N-(S)-1-phenylethyl substituent8872(R)

Data based on the application of a pinane-based chiral aminodiol containing an N-(S)-1-phenylethyl group as a catalyst. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(1S)-1-phenylethyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIWMXAAPLZOBY-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66849-29-4
Record name 2-{[(1S)-1-phenylethyl]amino}ethan-1-ol
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Synthetic Methodologies for S 2 1 Phenylethyl Amino Ethanol

Enantioselective Synthesis Routes to Chiral Amino Alcohols Precursors

Enantioselective synthesis aims to directly produce a specific enantiomer of a chiral molecule, bypassing the need for resolving a racemic mixture. For the synthesis of (S)-2-((1-Phenylethyl)amino)ethanol, this often involves the asymmetric synthesis of chiral β-amino alcohol precursors. These precursors are crucial intermediates that can be further elaborated to the target compound.

A prominent strategy involves the catalytic asymmetric β-amination of alcohols. For instance, a chiral ruthenium catalyst has been successfully employed in the intramolecular C(sp³)–H nitrene insertion of N-benzoyloxycarbamates. This reaction yields chiral oxazolidin-2-ones, which are direct precursors to chiral β-amino alcohols, with high yields (up to 99%) and excellent enantioselectivity (up to 99% ee). These cyclic carbamates can then be hydrolyzed to afford the desired chiral β-amino alcohols.

Another powerful method is the proline-catalyzed asymmetric Mannich reaction. thieme-connect.com This organocatalytic approach can produce β-amino ketones with high enantioselectivity (up to >99% ee) which can then be converted to chiral 1,2-amino alcohol derivatives. thieme-connect.com While effective, the subsequent conversion steps, such as Baeyer-Villiger oxidation and reduction, must be carefully controlled to prevent racemization, particularly with aromatic aldehydes bearing electron-withdrawing groups. thieme-connect.com

Furthermore, a novel strategy combining asymmetric catalysis with a transient chiral auxiliary has been developed. This method utilizes a palladium-catalyzed carboetherification/hydrogenation sequence on propargylic amines to generate enantioenriched chiral amino alcohol precursors. nih.gov This approach is notable for its ability to access all stereoisomers of the product by selecting the appropriate ligand and substituent, demonstrating a stereodivergent process. nih.gov

Diastereoselective Approaches for the Preparation of this compound

Diastereoselective synthesis is a powerful strategy for preparing specific stereoisomers of a molecule with multiple chiral centers. In the context of this compound, which has two chiral centers, diastereoselective methods aim to control the relative stereochemistry during the formation of the second chiral center, starting from an enantiomerically pure precursor for the first chiral center, such as (S)-1-phenylethylamine.

A common diastereoselective approach involves the reaction of an enantiopure amine with a prochiral electrophile. For example, the nucleophilic ring-opening of a prochiral epoxide, like styrene (B11656) oxide, with (S)-1-phenylethylamine can lead to the formation of two diastereomers, (R,S) and (S,S)-2-((1-phenylethyl)amino)ethanol. The diastereoselectivity of this reaction can be influenced by the reaction conditions, including the solvent and the presence of a catalyst. While this method is direct, achieving high diastereoselectivity can be challenging and often requires careful optimization.

Another diastereoselective strategy is the reduction of a chiral imine or enamine derived from (S)-1-phenylethylamine and a suitable carbonyl compound. The stereochemical outcome of the reduction is directed by the existing chiral center from the phenylethylamine moiety. The choice of reducing agent plays a crucial role in determining the diastereomeric ratio of the resulting amino alcohol.

Research has also explored the addition of organometallic reagents to chiral α-amino aldehydes or the use of chiral auxiliaries to control the stereochemistry. Although not directly starting from (S)-1-phenylethylamine, these methods highlight the principles of diastereoselective synthesis that can be applied to the preparation of vicinal amino alcohols. nih.gov For instance, the addition of allylstannanes to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one, derived from a chiral amino alcohol, proceeds with high diastereoselectivity. nih.gov

Resolution-Based Synthetic Strategies for this compound

Resolution-based strategies involve the separation of a racemic mixture of 2-((1-phenylethyl)amino)ethanol into its individual enantiomers. This is a widely used approach, especially when direct asymmetric synthesis is not feasible or cost-effective.

Chemical Resolution Techniques Utilizing Chiral Resolving Agents

Chemical resolution relies on the formation of diastereomeric salts by reacting the racemic amino alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid. libretexts.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org

Commonly used chiral resolving agents for basic compounds like this compound include:

(+)-Tartaric acid libretexts.org

(-)-Mandelic acid libretexts.org

(-)-Malic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

The efficiency of the resolution depends on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. researchgate.net For example, the resolution of 2-amino-1-phenylethanol (B123470) has been studied in various solvents, with the solvent composition significantly impacting the yield and enantiomeric excess of the resolved product. researchgate.net After separation, the desired enantiomer is recovered by treating the diastereomeric salt with a base to liberate the free amino alcohol.

Resolving AgentSolventYield (%)Enantiomeric Excess (%)
L-(+)-Tartaric AcidEthanol (B145695)24.034.8
L-(+)-Tartaric Acid65% Ethanol43.015.1
L-(+)-Tartaric AcidMethanol32.639.8
L-(+)-Tartaric Acid65% Methanol48.571.1
L-(+)-Tartaric Acid35% Methanol62.287.0
L-(+)-Tartaric Acid25% Isopropanol (B130326)62.982.0
Data derived from a study on the resolution of 2-amino-1-phenylethanol. researchgate.net

Enzymatic Resolution Methods for Enantiomeric Separation

Enzymatic resolution offers a highly selective and environmentally friendly alternative to chemical resolution. mdpi.com This method utilizes enzymes, most commonly lipases, to catalyze a reaction that selectively modifies one enantiomer of the racemic mixture, allowing for the separation of the modified and unmodified enantiomers. mdpi.comrsc.org

A common approach is the kinetic resolution of racemic 1-phenylethanol (B42297), a precursor, via transesterification. units.it In this process, a lipase (B570770), such as Candida antarctica lipase B (Novozym 435), selectively acylates one enantiomer, leaving the other enantiomer unreacted. mdpi.comresearchgate.net For instance, the acylation of racemic 1-phenylethanol can produce (R)-1-phenylethyl acetate (B1210297) with high enantiomeric excess (>99%) while leaving (S)-1-phenylethanol. researchgate.net

Alternatively, the hydrolysis of a racemic ester, such as (±)-1-phenylethyl acetate, can be employed. A novel esterase from Bacillus sp. SCSIO 15121 has been shown to hydrolyze the racemic acetate to produce (R)-1-phenylethanol with an enantiomeric excess greater than 99% and (S)-1-phenylethyl acetate with an enantiomeric excess greater than 95%. researchgate.net

The efficiency of enzymatic resolution is influenced by factors such as the choice of enzyme, solvent, acyl donor, temperature, and reaction time. scirp.org

EnzymeReaction TypeSubstrateProduct 1 (ee%)Product 2 (ee%)Conversion (%)
Esterase BSE01281Trans-esterification(±)-1-phenylethanol(R)-1-phenylethyl acetate (>99)(S)-1-phenylethanol42
Esterase BSE01281Hydrolysis(±)-1-phenylethyl acetate(R)-1-phenylethanol (>99)(S)-1-phenylethyl acetate (>95)49
Data from a study on the enzymatic resolution using a novel esterase. researchgate.net

Novel Synthetic Pathways for the Preparation of Optically Pure this compound

The quest for more efficient and sustainable synthetic methods has led to the development of novel pathways for producing optically pure this compound and related chiral amino alcohols.

One innovative approach is the use of a radical relay chaperone strategy for the enantioselective and regioselective β-C–H amination of alcohols. nih.gov This method involves the transient conversion of an alcohol to an imidate radical, which then undergoes an intramolecular hydrogen atom transfer. This process, mediated by a chiral copper catalyst, allows for the direct synthesis of chiral β-amino alcohols from readily available starting materials, bypassing the need for traditional chiral auxiliaries or precursors. nih.gov

Furthermore, chemo-enzymatic dynamic kinetic resolution (DKR) has emerged as a powerful tool. mdpi.comrsc.org This strategy combines an enzymatic resolution step with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Recyclable palladium nanoparticle catalysts have been used in conjunction with lipases for the DKR of primary amines. mdpi.com

Process Optimization and Scalability Considerations in this compound Production

The transition from a laboratory-scale synthesis to industrial production requires careful process optimization and consideration of scalability. researchgate.net Key factors to be addressed include reaction conditions, catalyst loading and recovery, solvent selection, and purification methods to ensure a cost-effective, safe, and sustainable process. mdpi.comnih.gov

For catalytic reactions, optimizing catalyst loading is crucial to minimize costs while maintaining high efficiency. The development of robust and recyclable catalysts is a significant area of research. In enzymatic resolutions, the stability and reusability of the enzyme are critical for economic viability. Immobilization of enzymes on solid supports can facilitate their recovery and reuse. acs.org

Solvent selection impacts reaction rates, selectivity, and environmental footprint. The use of greener solvents or even solvent-free conditions is highly desirable. mdpi.com Downstream processing, including product isolation and purification, can be a major cost driver. Crystallization-based purifications are often preferred at large scales due to their efficiency and cost-effectiveness. acs.org

The use of continuous flow technologies is also gaining traction for the production of chiral compounds. acs.org Continuous processes can offer better control over reaction parameters, improved safety, and higher throughput compared to batch processes. For instance, continuous flow racemization has been applied to dynamic diastereomeric crystallizations, enhancing the efficiency of resolution processes. acs.org

Finally, a comprehensive process characterization, often aided by process analytical technology (PAT) and modeling tools, is essential for identifying critical process parameters and ensuring consistent product quality during scale-up. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for the Characterization of S 2 1 Phenylethyl Amino Ethanol and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds in solution. For chiral molecules like (S)-2-((1-Phenylethyl)amino)ethanol, NMR is instrumental in confirming the connectivity of atoms and providing insights into the stereochemical arrangement.

Advanced 2D-NMR Techniques for Detailed Structural and Conformational Analysis

While one-dimensional (1D) NMR spectra provide essential information about the chemical environment of individual nuclei, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR experiments overcome this limitation by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks between the methine proton of the phenylethyl group and the methyl protons, as well as between the methylene (B1212753) protons of the ethanolamine (B43304) moiety and the adjacent methine and amino protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.org An HSQC spectrum of this compound would definitively assign each proton signal to its corresponding carbon atom, resolving any ambiguities from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between nuclei, regardless of whether they are directly bonded. This is crucial for determining the preferred conformation of the molecule in solution. For instance, NOESY can show through-space interactions between the phenyl ring protons and the protons of the ethanolamine backbone, providing insights into the molecule's folding.

These 2D-NMR techniques, when used in combination, allow for a comprehensive and unambiguous assignment of all proton and carbon signals and provide a detailed picture of the molecule's conformation in solution.

Proton (¹H) NMR Chemical Shifts (δ) in CDCl₃ Carbon (¹³C) NMR Chemical Shifts (δ) in CDCl₃
Assignment δ (ppm)
Phenyl-H7.20-7.40 (m)
CH (phenylethyl)3.80 (q)
CH₂ (ethanolamine)2.60-2.80 (m)
CH₃ (phenylethyl)1.40 (d)
OH & NHvariable
Note: The chemical shifts are approximate and can vary based on solvent and concentration.

Application of Chiral Derivatizing Agents in NMR for Enantiomeric Purity Assessment

Determining the enantiomeric purity of a chiral compound is often a significant challenge, as enantiomers have identical NMR spectra in an achiral environment. To overcome this, chiral derivatizing agents (CDAs) are employed. wikipedia.org These are chiral molecules that react with the enantiomeric mixture to form a new pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and, crucially, distinct NMR spectra. wikipedia.org

A widely used CDA for amines and alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. wikipedia.org Reaction of this compound with a single enantiomer of Mosher's acid chloride would produce diastereomeric amides or esters. The resulting diastereomers will exhibit different chemical shifts for the protons near the stereocenic centers, allowing for their quantification by integrating the corresponding signals in the ¹H or ¹⁹F NMR spectrum. nih.gov This method provides a reliable assessment of the enantiomeric excess (e.e.) of the original amino alcohol sample. Other chiral derivatizing agents and chiral solvating agents can also be utilized for this purpose. rsc.orgacs.org

Mass Spectrometry (MS) Applications in Complex Analysis and Reaction Monitoring

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is an invaluable tool for determining the molecular weight of compounds and for elucidating their structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) can measure the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). scispace.com This precision allows for the determination of the elemental composition of a molecule. For this compound (C₁₀H₁₅NO), the exact mass can be calculated and compared with the experimentally determined mass, confirming the molecular formula. bldpharm.com When studying metal complexes of this ligand, HRMS is essential for verifying the successful coordination of the metal ion and for determining the stoichiometry of the complex. rsc.orgnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. wikipedia.org In a typical experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are then analyzed. wikipedia.org This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. nih.govnih.gov

For this compound, common fragmentation patterns would involve the cleavage of the C-C bond between the phenyl group and the ethylamino chain (alpha-cleavage), and the loss of the ethanol (B145695) group. libretexts.org The fragmentation of its metal complexes can provide insights into the coordination environment of the metal ion. The stability of the metal-ligand bond can be inferred from the fragmentation pattern, as weaker bonds are more likely to cleave. nih.govrdd.edu.iqbendola.comnih.gov

Ion Proposed Structure m/z (approximate)
[M+H]⁺Protonated this compound166.12
[M-CH₃]⁺Loss of a methyl group151.10
[C₈H₁₀N]⁺Phenyl-ethyl-amino fragment120.08
[C₇H₇]⁺Tropylium ion (from phenyl group)91.05
Note: The m/z values are for the most abundant isotope and can vary based on the ionization method.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a "fingerprint" of the functional groups present in a compound. msu.eduvu.nl

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu The IR spectrum of this compound would show characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad bands in the 3200-3600 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). udel.edulibretexts.org Upon formation of a metal complex, shifts in the positions of the O-H, N-H, C-O, and C-N bands can indicate the coordination of these functional groups to the metal center. nih.govrdd.edu.iqbendola.com

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show strong signals for the aromatic ring vibrations. researchgate.net Changes in the Raman spectrum upon metal complexation can also be used to study the coordination of the ligand.

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
N-H (amine)Stretching3200-3500 (medium)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-2960
C=C (aromatic)Stretching1450-1600
C-O (alcohol)Stretching1050-1150
C-N (amine)Stretching1030-1230
Note: These are general ranges and the exact positions can be influenced by the molecular environment.

Conformational Analysis of this compound via IR and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of this compound. ksu.edu.saarxiv.org These methods provide a molecular fingerprint by detecting the characteristic vibrational modes of the molecule, such as the stretching and bending of bonds. ksu.edu.sa The conformation of this compound is primarily dictated by the rotational freedom around its single bonds and the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH) groups.

In the gas phase, similar amino alcohols exhibit a balance between conformations where an internal hydrogen bond is present and those where it is disrupted, for instance, by coordination to a metal ion. researchgate.net The presence of such a hydrogen bond significantly alters the frequency of the O-H and N-H stretching vibrations. A hydrogen-bonded O-H or N-H group will show a broader absorption band at a lower wavenumber (frequency) in the IR spectrum compared to a "free" non-bonded group.

Raman spectroscopy, which relies on the change in polarizability during a vibration, provides complementary information. ksu.edu.sascm.com Studies on the chiral precursors, (R)-1-phenylethanol and (R)-1-phenylethylamine, have demonstrated that simulated Raman and Raman Optical Activity (ROA) spectra are highly sensitive to the molecular conformation. researchgate.net A Boltzmann-averaged spectrum, considering multiple low-energy conformations, provides a much better match with experimental data than a spectrum simulated for a single, lowest-energy geometry. This underscores the conformational flexibility of these structures. researchgate.net For this compound, key vibrational modes, including the phenyl ring modes and the C-O, C-N, N-H, and O-H stretches and bends, would be analyzed to understand the predominant conformations in different states (solid, liquid, or in solution).

Table 1: Predicted IR Vibrational Frequencies for Conformational States of this compound This table is illustrative and based on general principles of IR spectroscopy and data from similar compounds.

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹) - No H-BondExpected Frequency (cm⁻¹) - Intramolecular H-Bond
O-H StretchHydroxyl~3600-3650 (sharp)~3200-3550 (broad)
N-H StretchSecondary Amine~3300-3500 (sharp)Lower frequency shift, broadened
C-H StretchPhenyl Ring~3000-3100~3000-3100
C-H StretchAliphatic~2850-2960~2850-2960
C-N StretchAmine~1020-1250Minor shifts expected
C-O StretchAlcohol~1000-1260Minor shifts expected

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for studying chiral molecules like this compound. wikipedia.org These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light, providing crucial information about the stereochemistry of the molecule.

Circular Dichroism (CD) Spectroscopy of this compound and Its Derivatives

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption is only observed in spectral regions where the molecule has a chromophore (a light-absorbing group). For this compound, the phenyl ring acts as a chromophore.

While the intrinsic CD signal of the parent compound may be weak, its analysis can be greatly enhanced by forming derivatives or metal complexes. Research has shown that chiral amines, including the structurally related 1-phenylethylamine, can be analyzed by reacting them with a chromophoric probe. nih.gov The covalent attachment of the (S)-enantiomer of an amine to the probe can induce a strong CD signal, known as a Cotton effect. nih.gov Crucially, the opposite (R)-enantiomer induces a mirror-image CD spectrum. nih.gov This allows for not only the determination of the absolute configuration but also the quantification of enantiomeric excess in a sample. nih.gov

Similarly, the coordination of this compound or its derivatives (such as a Schiff base) to a metal center creates new chiral complexes with distinct chiroptical properties. researchgate.netacs.org The CD spectra of such complexes are often dominated by d-d electronic transitions of the metal ion and can show high diastereoselectivity, where the ligand's (S)-configuration preferentially induces a specific stereochemistry (e.g., a Λ or Δ configuration) at the metal center. researchgate.net This makes CD spectroscopy a powerful tool for confirming the enantiopurity of the ligand and elucidating the stereochemical features of the resulting metal complex. researchgate.net

Table 2: Illustrative CD Response for a Derivative of Phenylethylamine Based on findings for the reaction of chiral amines with coumarin-based probes. nih.gov

Analyte ConfigurationResulting DerivativeSign of a Key Cotton EffectWavelength Range (nm)
(S)-1-PhenylethylamineCovalent AdductPositive> 300
(R)-1-PhenylethylamineCovalent AdductNegative> 300

Optical Rotatory Dispersion (ORD) Studies for Stereochemical Assignment

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the variation of a compound's optical rotation as a function of the wavelength of light. wikipedia.orgslideshare.net While standard polarimetry measures rotation at a single wavelength (typically 589.3 nm), ORD provides a complete spectrum of this rotation. libretexts.org

The ORD spectrum of a chiral molecule containing a chromophore exhibits a characteristic phenomenon known as the Cotton effect in the region of the chromophore's absorption band. libretexts.org A Cotton effect is a combination of a peak and a trough in the ORD curve, which crosses the zero-rotation axis near the wavelength of the absorption maximum. libretexts.org A "positive" Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a "negative" Cotton effect shows the opposite behavior. libretexts.org

For this compound, the phenyl group's UV absorption bands (around 260 nm) would give rise to a Cotton effect. The sign of this Cotton effect is directly related to the absolute configuration of the stereocenter. Therefore, by analyzing the shape of the ORD curve, the (S) configuration can be confirmed and distinguished from its (R)-enantiomer. This technique is a classic method for the stereochemical assignment of chiral compounds. slideshare.net

Table 3: Hypothetical ORD Data Illustrating a Positive Cotton Effect This table is illustrative of a typical positive Cotton effect curve.

Wavelength (nm)Specific Rotation [α]Description
320+50°Background Rotation
290+800°Peak of Cotton Effect
270Crossover Point (near λmax)
250-1200°Trough of Cotton Effect
230-100°Background Rotation

X-ray Crystallography for the Determination of Absolute Configuration of this compound Derivatives and Metal Complexes

X-ray crystallography stands as the definitive and most powerful method for the unambiguous determination of the absolute configuration of chiral molecules. This technique provides a precise three-dimensional map of the atomic positions within a single crystal, allowing for the direct visualization of the molecule's structure and stereochemistry. mdpi.com

While obtaining a suitable single crystal of the parent this compound can be challenging, its derivatives and metal complexes are often more amenable to crystallization. The crystal structure of a derivative, 1,2-diphenyl-2-[((S)-1-phenylethyl)amino]ethanol, has been solved, confirming the absolute configuration of the two chiral centers present in that molecule. nih.govresearchgate.net In another example, the crystal structure of (S)-1-phenylethylamonium [α-hydroxy-(3-nitrophenyl) methyl]phosphinate unequivocally established the (S) configuration of the amine component. researchgate.net

Furthermore, X-ray diffraction is invaluable for characterizing metal complexes. The crystal structure of a rhodium complex incorporating the related ligand (S)-2-amino-2-phenylethanol has been determined, detailing the N,O-chelation and the distorted square planar geometry at the rhodium atom. researchgate.net Such analyses provide definitive information on bond lengths, bond angles, coordination geometry, and the absolute structure of the entire complex. mdpi.comresearchgate.net The Flack parameter, a value derived from the crystallographic data, is used to confidently confirm the assignment of the absolute configuration of the enantiopure crystal. researchgate.net

Table 4: Crystallographic Data for 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol Data obtained from the structural report of a derivative. researchgate.net

ParameterValue
Chemical FormulaC₂₂H₂₃NO
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.307 (4)
b (Å)12.801 (7)
c (Å)22.490 (12)
Volume (ų)1815.7 (17)
Z (molecules/cell)4
Temperature (K)298
Absolute Configuration DeterminedYes (C1: R, C8: S)

Computational and Theoretical Investigations of S 2 1 Phenylethyl Amino Ethanol

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. scispace.com For (S)-2-((1-Phenylethyl)amino)ethanol, DFT calculations would typically be employed to determine optimized molecular geometry, atomic charges, and frontier molecular orbitals (HOMO and LUMO). These calculations provide a quantum mechanical description of the molecule's stability and reactivity. researchgate.net

Key electronic descriptors derived from DFT, such as the HOMO-LUMO energy gap, ionization potential, and electron affinity, can quantify the molecule's reactivity. frontiersin.org A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net These parameters are fundamental in predicting how this compound would behave in a chemical environment, for instance, as a nucleophile or as a ligand in a metal complex. In related Schiff base complexes, DFT has been used to confirm molecular geometries and analyze electronic properties.

Table 1: Representative Theoretical Electronic Properties of Amino Alcohols This table is illustrative, based on typical values for analogous compounds, as specific data for this compound is not readily available.

ParameterDescriptionTypical Calculated Value (Arbitrary Units)
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ 1.5 eV
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and stability~ 8.0 eV
Dipole MomentMeasure of molecular polarity~ 2-3 Debye

Molecular Dynamics (MD) Simulations of this compound and Its Interactions with Substrates and Metal Centers

Molecular dynamics (MD) simulations are a computational method to analyze the physical movements of atoms and molecules over time. mdpi.com This technique allows for the study of conformational changes and intermolecular interactions in dynamic systems, such as a ligand interacting with a substrate or a metal ion in solution. frontiersin.orgnih.gov

For this compound, MD simulations could model its behavior in various solvents, revealing how solvent molecules arrange around it and influence its conformational preferences. When used as a ligand, MD simulations can provide atomic-level insights into the formation and stability of the resulting metal complex. frontiersin.org The simulations track the trajectories of atoms based on a force field, a set of parameters describing the potential energy of the system. researchgate.net

Furthermore, MD simulations are invaluable for studying the interaction between a catalyst-substrate complex and its environment. They can help understand how the ligand's flexibility and its interactions with the substrate and metal center contribute to the catalytic process. By simulating the system, researchers can observe the dynamic processes that are often difficult to capture experimentally, such as the initial binding events and conformational rearrangements that precede a chemical reaction. nih.gov

Quantum Chemical Calculations for Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the possible rotations around its single bonds. Quantum chemical calculations are essential for performing a thorough conformational analysis to identify the most stable arrangements (conformers) of the molecule and to map its potential energy surface. frontiersin.org

Studies on analogous molecules like 2-phenylethanol (B73330) and N-methyl-2-aminoethanol have shown that the conformational landscape is governed by a delicate balance of intramolecular forces, including steric hindrance and non-covalent interactions like hydrogen bonds. frontiersin.orgnih.gov For this compound, an intramolecular hydrogen bond between the hydroxyl group (-OH) and the amino group (-NH) is expected to be a key stabilizing feature in certain conformations.

By systematically rotating the key dihedral angles and calculating the energy at each point, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers, corrected for zero-point vibrational energy and thermal contributions, determine their population distribution at a given temperature. High-level ab initio or DFT methods are typically used for accurate energy calculations. mdpi.comresearchgate.net The results of such analyses are crucial for understanding which molecular shapes are most likely to be present and participate in chemical reactions. nih.gov

Table 2: Calculated Relative Energies of Conformers for a Model Amino Alcohol This data is based on a study of N-methyl-2-aminoethanol and is representative of the type of information obtained from conformational analysis. The labels (e.g., gG'T) describe the geometry around the key dihedral angles. frontiersin.org

ConformerRelative Energy (kJ/mol) - B3LYPRelative Energy (kJ/mol) - MP2Stabilizing Interaction
gG'T0.000.00O-H···N Hydrogen Bond
tG'T0.991.21O-H···N Hydrogen Bond
gGT5.327.12N-H···O Hydrogen Bond
tGT4.865.02N-H···O Hydrogen Bond

Modeling of Metal-Ligand Complexes Involving this compound

The amino and alcohol groups of this compound make it an excellent bidentate ligand, capable of coordinating to a metal center through both the nitrogen and oxygen atoms to form a stable chelate ring. Computational modeling is used to predict the geometry, stability, and electronic properties of such metal-ligand complexes. mdpi.com

DFT calculations are widely used to optimize the structure of these complexes and to analyze the nature of the metal-ligand bonds. bohrium.com For example, studies on Ru(II) complexes with ligands derived from β-amino alcohols have used DFT to determine bond lengths, angles, and electronic descriptors like HOMO and LUMO energies, which are related to the complex's catalytic activity. bohrium.com The calculations can reveal how the ligand's stereochemistry influences the geometry of the complex. In a related compound, 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol, crystallographic data has provided experimental values for bond lengths and angles within a similar structural framework. nih.govresearchgate.net

Modeling can also explore the interaction of these complexes with other molecules, such as substrates in a catalytic reaction or biological macromolecules like proteins. acs.org These simulations are vital for designing new catalysts and understanding their mechanism of action at a molecular level.

Prediction of Reactivity, Enantioselectivity, and Diastereoselectivity in Catalytic Systems

One of the most significant applications of chiral ligands like this compound is in asymmetric catalysis, where they are used to control the stereochemical outcome of a reaction. Computational methods play a crucial role in predicting and rationalizing the enantioselectivity and diastereoselectivity of these catalytic systems.

By modeling the transition states of the catalyzed reaction, chemists can understand why one stereoisomer is formed preferentially over another. The energy difference between the diastereomeric transition states leading to the (R) and (S) products determines the enantiomeric excess (ee) of the reaction. Quantum mechanics calculations, particularly with DFT, are used to locate these transition states and compute their energies.

More recently, machine learning (ML) models have emerged as a powerful tool for predicting catalytic outcomes. nih.gov By training on datasets of known reactions, these models can learn the complex relationship between the structure of the catalyst (and substrate) and the resulting enantioselectivity. nih.gov This data-driven approach can accelerate the discovery of new, highly selective catalysts, bypassing the need for extensive experimental screening. For example, ML models have been used to predict enantioselectivity in amidase-catalyzed reactions and to design new catalyst variants with improved performance. nih.gov Such predictive models are becoming increasingly important in the development of efficient and selective catalytic processes. researchgate.net

Applications of S 2 1 Phenylethyl Amino Ethanol in Asymmetric Catalysis

(S)-2-((1-Phenylethyl)amino)ethanol as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The nitrogen and oxygen atoms of this compound provide excellent coordination sites for a range of transition metals. This bidentate coordination, coupled with the inherent chirality of the ligand, creates a well-defined chiral environment around the metal center, enabling enantioselective transformations.

Asymmetric Hydrogenation Reactions

While the direct application of this compound in asymmetric hydrogenation is not as extensively documented as other ligands, its structural motif is a key component in more complex ligands that have shown high efficacy. For instance, derivatives of this amino alcohol have been incorporated into multidentate ligands for iridium-catalyzed asymmetric hydrogenation of ketones. These catalysts, often featuring phosphine (B1218219) and amino alcohol moieties, can achieve high enantioselectivities (up to 98% ee) and are effective even at high substrate concentrations. nih.gov The development of these modular P,N,O-type ligands, where the amino alcohol part is crucial for the catalytic activity, demonstrates the importance of the this compound scaffold in this area. nih.gov

Furthermore, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been developed to produce chiral vicinal amino alcohols with high yields and excellent enantioselectivities (up to 99% ee). acs.org This methodology relies on an amino-group-assisted coordination strategy, a principle that is embodied by the structure of this compound. While not directly employing the title compound, these studies underscore the potential of related structures in achieving highly efficient and selective hydrogenations. acs.org

Asymmetric Transfer Hydrogenation

The use of this compound and its derivatives as chiral ligands in the asymmetric transfer hydrogenation (ATH) of prochiral ketones is a well-established and highly successful application. researchgate.netdicp.ac.cn Ruthenium(II) complexes, in particular, when combined with these chiral amino alcohols, have proven to be highly effective catalysts for the reduction of a wide range of aromatic alkyl ketones to their corresponding chiral secondary alcohols. researchgate.netdicp.ac.cn These reactions typically utilize isopropanol (B130326) as a mild and readily available hydrogen source. researchgate.net

The efficiency of these catalytic systems is influenced by the structure of the amino alcohol ligand. dicp.ac.cn For instance, a series of chiral amino alcohols derived from (S)-1-phenylethylamine, including the title compound, have been evaluated in the Ru-catalyzed ATH of various aromatic alkyl ketones, affording the desired secondary alcohols with good to excellent conversions (71–100%) and moderate to good enantioselectivities (67–95% ee). dicp.ac.cn It has been observed that less sterically demanding ligands tend to yield higher enantioselectivity. dicp.ac.cn

The catalytic system generated in situ from [Ru(p-cymene)Cl2]2 and a chiral amino alcohol ligand is a common strategy. researchgate.net The presence of a base, such as KOH, is often necessary to facilitate the formation of the active ruthenium-hydride species. bohrium.com The versatility of this catalytic system is demonstrated by its application to a variety of substituted acetophenones, consistently producing the corresponding chiral alcohols in high yields and with significant enantiomeric excesses. researchgate.netdicp.ac.cn

Ketone SubstrateCatalyst SystemConversion (%)ee (%)Reference
Acetophenone[Ru(p-cymene)Cl2]2 / this compound derivativeup to 100up to 95 dicp.ac.cn
Substituted Acetophenones[Ru(p-cymene)Cl2]2 / this compound derivative71-10067-95 dicp.ac.cn
Acetophenone[Ru(p-cymene)Cl2]2 / Amino acid hydroxy amide-up to 97 nih.gov
Aromatic Ketones[Ru(p-cymene)Cl2]2 / Terpene-based β-amino alcoholsgood to excellentup to 71 researchgate.net
Acetophenone[RuCl2(benzene)]2 / Phosphinite ligand from amino alcoholup to 99up to 89 bohrium.com

Rhodium complexes containing amino acid-derived ligands have also been investigated for the asymmetric transfer hydrogenation of ketones. mdpi.com These studies reveal that the coordination mode of the ligand to the rhodium center can influence the stereochemical outcome of the reaction, sometimes allowing for "enantioswitchability" where the same metal can produce either enantiomer of the product depending on the ligand structure. mdpi.com

Asymmetric Oxidation Reactions (e.g., Epoxidation, Hydroxylation)

The Schiff base derivatives of this compound have been employed as chiral ligands in metal-catalyzed asymmetric oxidation reactions. For example, titanium complexes of chiral Schiff bases derived from amino alcohols are effective catalysts for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides. nih.gov These reactions can proceed with high conversion and enantioselectivity, using environmentally benign oxidants like hydrogen peroxide. nih.gov

While direct examples of this compound in asymmetric epoxidation are less common, the broader class of chiral amino alcohols has been instrumental in the development of this field. The Sharpless Asymmetric Epoxidation, a landmark in asymmetric catalysis, utilizes a titanium catalyst and a chiral tartrate ligand to epoxidize allylic alcohols with high enantioselectivity. researchgate.net The principles of creating a chiral environment around a metal center with oxygen- and nitrogen-containing ligands are directly applicable to ligands like this compound. Schiff bases derived from 2-hydroxyacetophenone (B1195853) and chiral diamines have also been used in enantioselective epoxidation reactions. acs.org

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Michael Additions)

This compound and its derivatives have found significant use as chiral ligands in various metal-catalyzed asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

In the context of asymmetric aldol reactions , derivatives of this compound have been used to create effective organocatalysts. For instance, a proline derivative, (S)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide, has demonstrated stronger organocatalytic effects than simple (S)-proline in the aldol reaction of isatin (B1672199) and ketones. nih.govbuchler-gmbh.com While this is an organocatalytic application, it highlights the utility of the chiral phenylethylamine moiety. Metal-catalyzed versions have also been explored, with copper(II) complexes of thiophene-2,5-bis(amino-alcohol) ligands showing high efficiency in the enantioselective aldol reaction of isatin derivatives with ketones, achieving up to 96% ee. nih.gov

The asymmetric Mannich reaction , which produces chiral β-amino carbonyl compounds, is another area where ligands derived from amino alcohols are valuable. nus.edu.sglu.se While many successful systems rely on cinchona alkaloids, the underlying principle of using a chiral amine to control the stereochemical outcome is relevant. nus.edu.sg Direct catalytic asymmetric Mannich-type reactions have been developed using dinuclear zinc catalysts with chiral amino alcohol ligands to generate syn-1,2-amino alcohols. researchgate.net

The asymmetric Michael addition has also been successfully catalyzed by metal complexes bearing ligands derived from this compound. A C2-symmetric amino diol, synthesized from a derivative of the title compound, was used to create a Li-Al heterobimetallic chiral catalyst that is effective for various Michael addition reactions, producing adducts in good yields and with high enantiomeric excesses. semanticscholar.orgresearchgate.net Polymer-anchored versions of these catalysts have also been developed, facilitating catalyst recovery and reuse. researchgate.net

Reaction TypeCatalyst/LigandSubstratesYield (%)ee (%)Reference
Michael AdditionLi-Al heterobimetallic complex with (R,R)-2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanolChalcone, Nitromethanegoodhigh semanticscholar.orgresearchgate.net
Aldol ReactionCu(II)-thiophene-2,5-bis(amino-alcohol)Isatin derivatives, Ketones81-99up to 96 nih.gov

Asymmetric Ring Opening Reactions

The asymmetric ring opening (ARO) of meso-epoxides is a powerful method for the synthesis of enantiomerically pure vicinal amino alcohols, which are important building blocks in medicinal chemistry. mdpi.comresearchgate.netpwr.edu.pl While many ARO reactions are catalyzed by metal-salen complexes, the use of chiral amino alcohol ligands has also been explored. mdpi.comresearchgate.net For example, an asymmetric epoxide ring opening of cyclohexene (B86901) oxide with aniline (B41778) has been investigated using chiral sulfinamides derived from bicyclic amino alcohols as organocatalysts. nih.gov

Although direct catalytic use of this compound in this context is not extensively reported, the principles established with related systems are highly relevant. The strategy involves the use of a chiral catalyst to enantioselectively activate the epoxide towards nucleophilic attack, leading to the formation of a single enantiomer of the ring-opened product. mdpi.comresearchgate.net

Organocatalytic Applications of this compound

Beyond its role as a ligand in metal-catalyzed reactions, this compound and its derivatives have been utilized as organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis.

Derivatives of this compound have been particularly successful as organocatalysts in asymmetric aldol reactions. For instance, prolinamide derivatives incorporating the (S)-1-phenylethylamine moiety have been shown to be highly efficient catalysts for direct asymmetric aldol reactions, sometimes performed under solvent-free conditions. buchler-gmbh.com The trans-4-Hydroxy-(S)-prolinamide containing (S)-1-phenylethylamine proved to be an excellent catalyst for the reaction between various benzaldehyde (B42025) derivatives and cyclohexanone, affording the corresponding aldol products in good yields and with high enantioselectivities (up to 95% ee). buchler-gmbh.com

In the asymmetric Michael addition, a bicyclic amino alcohol has been used to catalyze the reaction with good results. nih.gov While not a direct application of the title compound, it demonstrates the potential of this class of molecules in organocatalysis. The development of bifunctional catalysts, which contain both a hydrogen-bond donor (like the alcohol in our title compound) and a basic nitrogen atom, is a key strategy in organocatalysis. These functionalities can work in concert to activate both the nucleophile and the electrophile, leading to highly efficient and selective reactions.

Reaction TypeOrganocatalystSubstratesYield (%)ee (%)Reference
Aldol Reactiontrans-4-Hydroxy-(S)-prolinamide of (S)-1-phenylethylamineBenzaldehydes, Cyclohexanone38-8956-94 buchler-gmbh.com
Aldol Reaction(S)-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamideIsatin, Acetone7974 buchler-gmbh.com

Chiral Brønsted Base Catalysis

In Brønsted base catalysis, the catalyst operates by deprotonating a substrate, thereby increasing its nucleophilicity and initiating a reaction. The chiral environment of the catalyst then directs the stereochemical outcome of the subsequent bond formation. The secondary amine in this compound can function as a Brønsted base, activating pro-nucleophiles for asymmetric transformations. youtube.com

While direct applications of this compound as a sole Brønsted base catalyst are not extensively documented, derivatives and analogous structures have proven effective. For instance, chiral tertiary amines synthesized from (S)-α-phenylethylamine have been shown to act as efficient co-catalysts in the Baylis-Hillman reaction, which relies on the activation of a Michael acceptor. researchgate.net Similarly, other chiral amino alcohols are known to catalyze the addition of diethylzinc (B1219324) to aldehydes, where the amino group is believed to be a key component of the active catalytic species. mdpi.com In these reactions, the catalyst activates the nucleophile while its chiral framework, particularly the bulky phenylethyl group, controls the facial selectivity of the attack on the electrophile.

Reaction TypeCatalyst TypeSubstrate 1Substrate 2ProductYield (%)ee (%)Ref.
Baylis-HillmanChiral Tertiary Amine¹ + L-Prolineo-NitrobenzaldehydeMethyl Vinyl KetoneBaylis-Hillman AdductGood81 researchgate.net
Diethylzinc AdditionMonoterpene-based Aminodiol²BenzaldehydeDiethylzinc(R)-1-Phenyl-1-propanol-94 mdpi.com
Aldol ReactionBicyclic Amine³p-NitrobenzaldehydeCyclohexanoneAldol Adduct>8663 mdpi.com

¹Catalyst is (1R,2R,1′S)-(+)-2-[N-methyl-N-(α-phenylethyl)amino]cyclohexanol, a derivative of the parent amine scaffold. ²Catalyst is a secondary aminodiol derived from (S)-1-phenylethylamine. ³Catalyst is an amine derivative based on a 2-azabicyclo[3.2.1]octane framework.

Dual Catalysis Systems Incorporating this compound

Dual catalysis, or cooperative catalysis, involves the simultaneous use of two distinct catalysts to activate both the nucleophile and the electrophile, often leading to enhanced reactivity and selectivity not achievable with a single catalyst. nsf.gov this compound is well-suited for such systems. Its hydroxyl group can act as a ligand for a Lewis acidic metal center, while the amine can function as a Brønsted base or a second coordination site.

This cooperative action has been demonstrated in various catalytic systems. For example, the combination of a chiral Lewis acid with an achiral one can promote enantioselective C-H functionalization of amines. nih.gov In other systems, a nickel catalyst can be combined with a titanium co-catalyst for the amination of allylic alcohols, where the titanium activates the alcohol electrophile. nsf.gov

A specific example involves using a derivative, (1R,2R,1′S)-(+)-2-[N-methyl-N-(α-phenylethyl)amino]cyclohexanol, as a chiral tertiary amine co-catalyst in conjunction with L-proline for the Baylis-Hillman reaction. researchgate.net In this dual-organocatalyst system, the tertiary amine and proline work in concert to facilitate the reaction with good yield and enantioselectivity, a result not achieved by either catalyst alone. researchgate.net This highlights the potential for this compound to participate in complex activation modes within dual catalysis.

Mechanistic Studies and Transition State Analysis in this compound Catalyzed Reactions

Understanding the reaction mechanism and the nature of the transition state is paramount for optimizing existing catalysts and designing new ones. For reactions involving this compound, mechanistic studies focus on identifying the step that controls the stereochemical outcome and the interactions responsible for this control.

Elucidation of Enantio-determining and Regio-determining Steps

The enantio-determining step is the highest-energy step on the reaction pathway leading to the formation of one enantiomer over the other. trinity.edu In reactions catalyzed by chiral amino alcohols like this compound, this is typically the bond-forming step where the chiral catalyst assembly dictates the facial approach of the reactants.

In the well-studied example of the addition of diethylzinc to aldehydes, the active catalyst is often a dimeric zinc complex involving two molecules of the amino alcohol. The proposed enantio-determining step is the delivery of an ethyl group from one of the zinc centers to the aldehyde. The regioselectivity is generally controlled by the inherent reactivity of the substrates, while the enantioselectivity is governed by the chiral environment created by the catalyst complex. Kinetic studies and non-linear effect analyses are often employed to probe the nature of the active species and confirm the key stereochemical step. trinity.edu

Role of Non-Covalent Interactions and Steric Effects in Stereocontrol

Stereocontrol in catalysis by this compound arises from a combination of specific non-covalent interactions and steric hindrance. harvard.edursc.org The hydroxyl group of the catalyst is crucial for orienting the electrophile, typically through hydrogen bonding. mdpi.com

In a plausible transition state model for the addition of a nucleophile (e.g., an organozinc reagent) to an aldehyde, the following interactions are key:

Hydrogen Bonding: The catalyst's hydroxyl group forms a hydrogen bond with the aldehyde's carbonyl oxygen. This interaction serves to activate the aldehyde, making it more electrophilic, and locks it into a specific orientation relative to the catalyst. mdpi.com

Steric Shielding: The bulky (S)-1-phenylethyl group on the nitrogen atom acts as a steric shield. It effectively blocks one face of the complexed aldehyde.

Directed Attack: Consequently, the nucleophile is forced to attack the aldehyde's carbonyl carbon from the less sterically hindered face, leading to the preferential formation of one enantiomer of the product alcohol.

This interplay between an attractive, organizing hydrogen-bond interaction and a repulsive steric effect is fundamental to the high degree of enantioselectivity observed in many reactions catalyzed by this class of amino alcohols.

Heterogenization and Immobilization Strategies for this compound Catalysts

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be difficult and costly, hindering their industrial use. Heterogenization, the process of immobilizing a homogeneous catalyst onto an insoluble support, addresses this challenge by facilitating easy recovery and recycling.

Supported Catalysts for Enhanced Recyclability and Continuous Flow Processes

Immobilizing this compound or its derivatives onto solid supports like silica, polymers, or metal-organic frameworks (MOFs) can create robust, recyclable heterogeneous catalysts. academie-sciences.frmdpi.com These supported catalysts are particularly well-suited for use in packed-bed reactors for continuous flow synthesis. nih.gov Continuous flow processes offer numerous advantages over traditional batch production, including improved safety, better heat and mass transfer, and higher productivity. beilstein-journals.org

For example, organocatalysts derived from (S)-phenylethylamine have been successfully grafted onto mesoporous silica. mdpi.com These materials have demonstrated high efficiency and recyclability in asymmetric aldol reactions, maintaining their catalytic activity over numerous cycles with only minor losses. mdpi.com The use of such supported systems in continuous flow reactors has been shown to enable the large-scale production of chiral active pharmaceutical ingredients and their intermediates with high purity and enantioselectivity. nih.gov

FeatureHomogeneous CatalystHeterogenized (Supported) Catalyst
Catalyst Recovery Difficult; often requires extraction or distillation.Easy; simple filtration or centrifugation.
Recyclability Often low due to loss during workup.High; can be reused for multiple cycles.
Process Type Typically used in batch processes.Ideal for continuous flow packed-bed reactors. nih.gov
Product Purity Potential for catalyst contamination in the product.High purity of product with minimal catalyst leaching.
Scalability Can be challenging.More readily scalable for industrial production. beilstein-journals.org

Development of Heterogeneous Catalytic Systems Utilizing this compound

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems is a pivotal strategy in green chemistry and sustainable industrial processes. This approach addresses several drawbacks associated with homogeneous catalysis, including the often-difficult separation of the catalyst from the reaction mixture, which can lead to product contamination and loss of the typically expensive chiral catalyst. By anchoring the catalytically active species to an insoluble support, catalyst recovery and recycling are simplified, often to a simple filtration step, thereby reducing waste and operational costs. In the context of asymmetric catalysis, the development of heterogeneous catalysts based on chiral ligands like this compound and its analogues has been an area of significant research interest.

The primary motivation for developing heterogeneous versions of this compound-based catalysts is to enhance their practical utility. While their homogeneous counterparts have demonstrated high efficacy in various asymmetric transformations, their application on a larger scale is often hampered by the aforementioned separation and reuse issues. Heterogenization aims to combine the high selectivity and activity of these molecular catalysts with the operational advantages of solid-phase systems.

A variety of materials have been explored as supports for the immobilization of chiral amino alcohols. These include organic polymers, such as polystyrene-based resins (e.g., Merrifield resin), and inorganic materials like silica. The choice of support material is critical as it can influence the catalyst's stability, activity, and stereoselectivity. An ideal support should be chemically and thermally stable under the reaction conditions, possess a high surface area to allow for high catalyst loading, and have a structure that does not negatively interfere with the catalytic process.

Several methods have been employed to attach chiral ligands to these supports. Covalent bonding is a common and robust strategy, where the ligand is chemically linked to the support. This can be achieved by reacting a functional group on the ligand with a complementary reactive site on the support. For instance, the hydroxyl or amino group of this compound can be used for covalent attachment. Another approach is through non-covalent interactions, such as adsorption or ionic bonding, although these may be less stable and prone to leaching of the catalyst from the support.

One of the most extensively studied applications of heterogeneous catalysts derived from chiral amino alcohols is the enantioselective addition of organozinc reagents to aldehydes. This reaction is a fundamental method for the formation of chiral secondary alcohols, which are important building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Research in this area has demonstrated the successful immobilization of chiral amino alcohols onto solid supports and their effective use in promoting the asymmetric addition of diethylzinc to various aldehydes. For example, chiral amino alcohols functionalized onto Merrifield resin have been utilized in continuous flow reactors. beilstein-journals.orgd-nb.info In such systems, a solution of the reactants is passed through a column packed with the solid-supported catalyst. This setup not only facilitates catalyst separation but also allows for continuous production, which is highly desirable for industrial applications.

The performance of these heterogeneous catalysts is often compared to their homogeneous analogues. While in some cases a slight decrease in enantioselectivity or activity is observed upon immobilization, well-designed heterogeneous systems have been shown to maintain high levels of performance. scispace.com The design of the linker connecting the chiral ligand to the support can be crucial in this regard, as it can affect the flexibility and accessibility of the catalytic active site.

The following table summarizes key research findings on the development and application of heterogeneous catalytic systems based on chiral amino alcohols similar to this compound.

Catalyst SystemSupport MaterialReactionKey Findings
Chiral amino-alcohol functionalized resinMerrifield ResinEnantioselective addition of diethylzinc to benzaldehydeAchieved 98% conversion and 93% enantiomeric excess (ee) for (S)-1-phenyl-propanol in a continuous flow system. d-nb.info
Monolith-supported chiral amino alcoholPolymer monolithEnantioselective addition of diethylzinc to benzaldehydeComplete conversion with 99% ee for the (R)-alcohol in a recirculating flow reactor. The catalyst was reused multiple times without loss of activity. beilstein-journals.org
Silica-immobilized chiral amino alcoholSilica gelEnantioselective addition of diethylzinc to benzaldehydeGrafted catalyst showed the best performance, achieving 77% ee. acs.org
Polystyrene-supported chiral guanidinesPolystyreneAsymmetric Michael reactionModerate enantioselectivity was achieved with the polymeric catalysts. nih.gov
Chiral phosphotungstate functionalized with (S)-1-phenylethylamineKeggin structureAsymmetric epoxidation of styrene (B11656)High enantiomeric excess was obtained with molecular oxygen as the oxidant. The catalyst was found to be regenerable. acs.org

The data clearly indicates that the development of heterogeneous catalytic systems based on chiral amino alcohols is a viable and promising approach. These systems offer the potential for more sustainable and economically favorable chemical processes by enabling the reuse of valuable chiral catalysts. Future research in this area will likely focus on the development of new and improved support materials and immobilization techniques to further enhance the activity, selectivity, and stability of these heterogeneous catalysts.

Structural Modifications and Derivative Synthesis of S 2 1 Phenylethyl Amino Ethanol

Synthesis of N-Substituted Derivatives for Modulated Electronic and Steric Properties

Modification of the secondary amine (N-H) group in (S)-2-((1-phenylethyl)amino)ethanol is a primary strategy for altering its catalytic properties. Introducing different substituents on the nitrogen atom can significantly change the steric hindrance around a coordinated metal center and modulate the electronic environment of the ligand.

Common methods for N-substitution include N-alkylation, N-acylation, and the formation of Schiff bases. For instance, N-alkylation can be achieved by reacting the parent amino alcohol with alkyl halides. A more complex approach involves the reductive amination of aldehydes or ketones. For example, N-methylation of a similar aminonaphthol derivative was successfully carried out using paraformaldehyde and sodium borohydride. rsc.org

The formation of Schiff bases, or imines, is another facile method for N-functionalization. This is typically achieved through the condensation reaction of the primary or secondary amine with an aldehyde or ketone. These Schiff base ligands can be used directly in catalysis or can be further reduced to form stable N-substituted derivatives. Chiral Schiff bases have been synthesized from pyridine-containing amino alcohols and used as ligands in metal-catalyzed reactions. mdpi.com The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups on the aromatic ring of the aldehyde used in the condensation.

Multicomponent reactions, such as the Ugi reaction, offer a powerful tool for creating a diverse library of N-substituted derivatives in a single step. The reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide can generate complex N-acyl amino acid amides. arkat-usa.orgresearchgate.net By using this compound as the amine component, a wide array of derivatives with varied steric and electronic features can be synthesized.

Table 1: Examples of N-Substituted Derivatives and Synthetic Methods

Derivative TypeSynthetic MethodPurpose/EffectReference Example
N-AlkylReaction with alkyl halides or reductive aminationIncreases steric bulk near the nitrogen atom.N-methylation of an aminonaphthol using paraformaldehyde and NaBH₄. rsc.org
Schiff Base (Imine)Condensation with aldehydes or ketonesCreates bidentate or tridentate ligands for metal coordination. mdpi.comacs.orgSynthesis of chiral Schiff bases from amino alcohols for asymmetric catalysis. mdpi.com
N-AcylReaction with acyl chlorides or anhydridesIntroduces an amide functionality, altering electronic properties and hydrogen bonding capabilities.Ugi reaction to form complex N-acyl amino acid amides. arkat-usa.orgresearchgate.net

Synthesis of O-Substituted Derivatives and Their Impact on Coordination Chemistry

The hydroxyl group of this compound provides another site for structural modification. O-substitution can alter the ligand's solubility, its coordination mode with metal centers, and its potential for hydrogen bonding.

A common modification is the conversion of the alcohol to an ether or an ester. O-alkylation, typically performed under basic conditions using an alkyl halide, yields ether derivatives. Esterification can be achieved using acyl chlorides or carboxylic anhydrides. These modifications can impact how the oxygen atom coordinates to a metal. For example, converting the hydroxyl group to an ether might reduce its coordinating ability compared to the original alcohol or an alkoxide.

A more advanced strategy involves the reaction of the hydroxyl group to form cyclic structures that can pre-organize the ligand for catalysis. For example, β-amino alcohols can be converted into cyclic sulfonamidates by reaction with thionyl chloride followed by oxidation. mdpi.comnih.gov These cyclic derivatives can then be opened with nucleophiles to generate new, functionalized ligands where the original hydroxyl group has been replaced. This method has been used to synthesize new sulfur- and selenium-donating ligands from chiral amino alcohols. mdpi.comnih.gov The introduction of new donor atoms like sulfur or selenium in place of oxygen significantly alters the coordination chemistry and can lead to novel catalytic activity. nih.gov

Table 2: O-Substitution Strategies and Their Effects

ModificationReagentsImpact on Ligand PropertiesReference Example
EtherificationAlkyl halide, baseAlters solubility and reduces the coordinating ability of the oxygen atom.General method for ether synthesis.
EsterificationAcyl chloride, baseIntroduces a carbonyl group, potentially altering coordination and electronic properties.General method for ester synthesis.
Cyclic Sulfonamidate FormationThionyl chloride, then oxidationCreates a reactive intermediate for the introduction of new functional groups.Synthesis of cyclic sulfonamidates from β-amino alcohols. mdpi.com
Substitution with S or SeRing-opening of cyclic sulfonamidate with thiolates or selenidesChanges the donor atom from oxygen to sulfur or selenium, altering metal-binding properties. nih.govReaction of sulfonamidates with thiophenol or phenyl selenide. mdpi.comnih.gov

Incorporation into Polymeric or Dendritic Architectures for Enhanced Catalytic Performance

To bridge the gap between homogeneous and heterogeneous catalysis, chiral catalysts like this compound and its derivatives can be immobilized on or incorporated into macromolecular supports such as polymers and dendrimers. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. nih.govacademie-sciences.fr

Dendrimers, with their well-defined, hyperbranched structures, can act as nanoreactors. illinois.edu Catalytic moieties can be attached to the surface of a dendrimer or encapsulated within its structure. The dendritic framework can create a specific microenvironment around the catalytic site, potentially influencing substrate selectivity and reaction rates. nih.govacademie-sciences.fr For example, metal nanoparticles encapsulated within dendrimers have shown high catalytic activity in reactions like hydrogenation. academie-sciences.fr The dendrimer stabilizes the nanoparticles and prevents their aggregation. academie-sciences.fr

Similarly, this compound derivatives can be grafted onto linear or cross-linked polymers. This can be achieved by polymerizing a monomer that already contains the chiral ligand, or by chemically attaching the ligand to a pre-formed polymer. The polymer support facilitates catalyst recovery by simple filtration. However, challenges such as reduced catalytic activity due to restricted mobility or buried active sites within the polymer matrix need to be addressed. illinois.edu The choice of polymer, linker length, and loading density are crucial factors for optimizing the performance of the supported catalyst. mdpi.comsemanticscholar.org

Table 3: Macromolecular Supports for Catalysis

Support TypeMethod of IncorporationAdvantagesChallengesReference Concept
DendrimersSurface functionalization or encapsulationCreates a unique microenvironment, monodisperse, high loading of catalytic sites. illinois.eduSynthesis can be complex and costly.Dendrimer-encapsulated metal nanoparticles for hydrogenation. academie-sciences.fr
Polymers (linear or cross-linked)Grafting to a polymer backbone or copolymerization of a ligand-containing monomerEasy separation and recyclability of the catalyst.Potential for reduced activity due to steric hindrance or buried sites. illinois.eduIncorporation of L-proline into single chain polymer nanoparticles for aldol (B89426) reactions. mdpi.com

Design and Synthesis of Conformationally Restricted Analogues for Improved Selectivity

The conformational flexibility of open-chain ligands like this compound can sometimes be detrimental to enantioselectivity in catalysis. By "locking" the molecule into a more rigid conformation, the number of possible transition states in a reaction can be reduced, often leading to higher selectivity. This is the principle behind the design of conformationally restricted analogues. d-nb.info

For this compound, conformational restriction can be achieved by introducing cyclic structures that incorporate the amino and alcohol functionalities. For example, creating a cyclic ether or a bicyclic amine structure can fix the relative positions of the key coordinating groups. The synthesis of such analogues often involves multi-step sequences. One approach could be the stereoselective synthesis of bicyclic proline analogues, which has been reported to create rigid scaffolds for peptidomimetics. researchgate.net These strategies can be adapted to create rigid versions of this compound. For instance, intramolecular cyclization reactions can be used to form azabicyclic structures. researchgate.net

The design of these rigid analogues is often guided by computational modeling to predict the most stable and catalytically active conformations. The synthesis of 1-aminomethylbenzocycloalkanes, which are conformationally restricted analogues of phenethylamines, has demonstrated the power of this approach in creating highly potent and selective receptor ligands. nih.gov A similar strategy could be applied to develop more selective catalysts based on the this compound scaffold.

Structure-Activity Relationship Studies: Influence of Structural Modifications on Catalytic Efficacy and Selectivity

Structure-activity relationship (SAR) studies are crucial for the rational design of new and improved catalysts. By systematically modifying the structure of this compound and evaluating the performance of the resulting derivatives in a specific reaction, it is possible to understand how different structural features influence catalytic efficacy (activity) and selectivity. umich.edu

For example, in an asymmetric transfer hydrogenation of ketones, one could synthesize a series of N-substituted derivatives with varying steric bulk (e.g., N-methyl, N-benzyl, N-trityl) and electronic properties (e.g., substituting the phenyl ring with electron-donating or -withdrawing groups). By comparing the reaction rates and enantiomeric excesses obtained with each catalyst, a clear picture of the steric and electronic requirements for optimal performance can be established.

Similarly, modifying the O-substituent or incorporating the ligand into a polymeric or dendritic structure would provide further insights. For instance, comparing a free ligand to its polymer-supported counterpart would reveal the effect of immobilization on catalytic activity. mdpi.com SAR studies on a series of 3-aminocyclohex-2-en-1-one derivatives as receptor antagonists have shown how systematic structural changes can be mapped to biological activity, a process directly analogous to optimizing a catalyst. umich.edu These studies are essential for moving beyond trial-and-error and toward the rational design of highly effective chiral ligands and catalysts.

Emerging Research Areas and Future Perspectives for S 2 1 Phenylethyl Amino Ethanol

Exploration in Novel Reaction Types and Expanded Substrate Scope

A significant area of research is the application of (S)-2-((1-Phenylethyl)amino)ethanol-derived catalysts in a growing variety of asymmetric reactions. Initially recognized for their effectiveness in reactions like transfer hydrogenation, these catalysts are now being successfully employed in a wider range of C-C and C-N bond-forming reactions.

Researchers are systematically expanding the substrate scope for existing catalytic systems. For instance, derivatives have been used as organocatalysts in the asymmetric aldol (B89426) reaction of isatin (B1672199) with ketones, demonstrating good enantioselectivity. rsc.org In the aza-Henry reaction, which forms a C-N bond, chiral thioureas derived from structures incorporating the phenylethylamine motif have catalyzed the reaction between isatin-derived ketimines and long-chain nitroalkanes with high enantioselectivity (up to 99% ee) and excellent diastereoselectivity. nih.gov This represents a significant advancement, as long-chain nitroalkanes are challenging substrates in metal-free catalytic systems. nih.gov

Furthermore, the development of catalysts for asymmetric Michael additions continues to be a key focus. researchgate.net Efforts are also being made to apply these catalytic systems to the asymmetric diamination of olefins, a powerful method for synthesizing 1,2-diamines, which are important building blocks for pharmaceuticals and other chiral ligands. rsc.org The ability to use a broad range of substrates, including various substituted aldehydes, ketones, imines, and nitroalkanes, underscores the versatility and potential for wider industrial application of these catalysts. rsc.orgnih.govnih.gov

Table 1: Application of this compound Derivatives in Asymmetric Reactions

Reaction TypeCatalyst TypeSubstratesKey FindingsReference
Aldol ReactionAlicyclic β-amino acid derivativesIsatin and acetoneGood enantioselectivity (up to 57% ee) and excellent yields under environmentally benign conditions. rsc.org
Aza-Henry ReactionChiral thiourea (B124793) derivativesIsatin-derived ketimines and long-chain nitroalkanesHigh enantioselectivity (78–99% ee) and excellent diastereoselectivity (up to 99:1). nih.gov
Michael AdditionPolymer-supported chiral Li/Al complexesNitro compounds, thiols, amines to chalconesGood yields and high enantiomeric excesses. researchgate.net
Asymmetric DiaminationVarious metal complexes and organocatalystsOlefinsA key strategy for synthesizing chiral 1,2-diamines. rsc.org

Integration with Machine Learning and Artificial Intelligence for Catalyst Design and Optimization

The convergence of asymmetric catalysis and artificial intelligence (AI) is creating new paradigms for catalyst development. arxiv.orgnih.gov Machine learning (ML) models are increasingly being used to accelerate the discovery and optimization of chiral catalysts, including those derived from this compound. beilstein-journals.orgarxiv.org These computational tools can analyze vast datasets from experimental results to identify complex relationships between a catalyst's structure and its performance (e.g., yield and enantioselectivity). chemrxiv.orgtudelft.nl

Predictive Modeling: ML algorithms can predict the enantioselectivity of a catalyst for a specific reaction, reducing the need for extensive experimental screening. rsc.orgnih.gov This is achieved by training models on data from quantum chemical computations or high-throughput experiments. tudelft.nlrsc.org

Catalyst Optimization: Active learning, a type of ML, can guide the experimental process by suggesting which catalyst or reaction conditions to test next to achieve a desired outcome most efficiently. nih.gov This approach helps in navigating the vast chemical space of potential ligands and reaction parameters. nih.govarxiv.org

Inverse Design: Generative AI models are being developed to design novel catalysts with specific, predefined properties from the ground up, moving beyond the optimization of existing structures. nih.gov

While these tools are still emerging, their application to organocatalysis and transition metal catalysis holds immense promise for designing more effective catalysts based on the this compound framework. beilstein-journals.orgchemrxiv.org

Table 2: Machine Learning Approaches in Asymmetric Catalysis

ML ApproachApplicationPotential Benefit for Catalyst DesignReference
Supervised Learning (e.g., Regression Models)Predicting enantioselectivity and reaction yield.Accelerates screening by identifying promising catalyst candidates computationally. beilstein-journals.orgnih.gov
Unsupervised Learning (e.g., Clustering)Quantifying catalyst generality and visualizing chemical space coverage.Helps to understand the scope and limitations of a catalyst family. chemrxiv.org
Active Learning / Bayesian OptimizationOptimizing reaction conditions (temperature, solvent, etc.) and catalyst structure.Reduces the number of experiments needed to find optimal catalytic systems. nih.gov
Deep Learning / Generative ModelsInverse design of novel catalysts with desired properties.Enables the exploration of entirely new catalyst structures beyond known templates. nih.gov

Sustainable Synthesis and Catalysis Utilizing this compound in Green Chemistry Contexts

In line with the principles of green chemistry, there is a strong drive to develop more sustainable methods for both the synthesis of this compound itself and its use in catalysis. researchgate.netijrpc.com The goal is to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. ijrpc.com

Biocatalysis presents a green alternative for producing chiral amino alcohols, often operating under mild conditions (neutral pH, room temperature) with high stereoselectivity. researchgate.net The use of whole-cell biocatalysts or isolated enzymes is being explored for the asymmetric reduction of corresponding carbonyl compounds. researchgate.net Another sustainable approach is the "hydrogen borrowing" or "catalytic amination" strategy, which allows for the synthesis of amines directly from alcohols and ammonia (B1221849) or other amines, with water being the only byproduct. rug.nl

A key focus within green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. For reactions catalyzed by this compound derivatives, significant progress has been made:

Aqueous Media: Researchers have successfully developed organocatalysts that are highly effective in water or brine. mdpi.com For example, certain prolinamide derivatives have shown high reactivity and stereoselectivity in aldol reactions conducted in brine. mdpi.com

Solvent-Free Reactions: Performing reactions without any solvent is an ideal green chemistry scenario as it eliminates a major source of waste. nih.gov Nanostructured catalysts have been used for Strecker-type reactions under solvent-free conditions, demonstrating high efficiency. nih.gov

Mechanochemistry: The use of ball milling to conduct reactions is another promising technique that can reduce or eliminate the need for solvents. rsc.org This method has been applied to the organocatalyzed aldol reaction of isatin, proving to be an environmentally benign and sustainable option. rsc.org

These advancements not only reduce the environmental impact of chemical processes but can also lead to simplified work-up procedures and cost savings.

Development of Next-Generation this compound-Derived Chiral Catalysts

The structural simplicity and modularity of this compound make it an excellent starting point for the rational design of more complex and highly efficient "next-generation" catalysts. Research is focused on creating new ligands and organocatalysts where the (S)-1-phenylethylamino group is incorporated into more rigid or elaborate molecular architectures to enhance stereocontrol.

Examples of such next-generation catalysts include:

Bicyclic Derivatives: Incorporating the chiral amine into a rigid bicyclic framework, such as a 2-azabicycloalkane, can lead to catalysts with greater steric hindrance and more defined chiral pockets, resulting in improved stereoselectivity in reactions like the aldol condensation. mdpi.compwr.edu.pl

Axially Chiral Ligands: Novel, adjustable axially chiral biphenyl (B1667301) ligands have been designed and synthesized. nih.gov In these structures, the core can be modified to fine-tune the steric and electronic properties of the resulting catalyst, allowing for optimization for specific reactions. nih.gov

Multifunctional Catalysts: Chiral thioureas that combine the phenylethylamine moiety with other hydrogen-bond donating groups have been shown to be highly effective bifunctional catalysts, capable of activating both the nucleophile and the electrophile simultaneously in aza-Henry reactions. nih.gov

These sophisticated catalysts often exhibit superior performance, including higher enantioselectivities, lower catalyst loadings, and broader substrate applicability, paving the way for their use in increasingly complex synthetic challenges.

Table 3: Examples of Next-Generation Catalysts Derived from this compound

Catalyst ClassStructural FeatureApplicationAdvantageReference
Bicyclic AmidesIncorporation of a 2-azabicyclo[3.2.1]octane backbone.Asymmetric aldol reactionExcellent chemical yields and good stereoselectivity in both organic and aqueous media. mdpi.com
Chiral ThioureasCombines hydroquinine (B45883) and L-phenylglycinol derivatives.Aza-Henry reactionBifunctional catalysis leads to high enantio- and diastereoselectivity. nih.gov
Axially Chiral Biphenyls (BIPOL-type)A biphenyl core with adjustable dihedral angles and substituents.General ligand/catalyst developmentHighly tunable steric and electronic properties for catalyst optimization. nih.gov

Addressing Current Limitations and Identifying Future Research Gaps in the Field.

Despite significant progress, the application of this compound and its derivatives in catalysis still faces several limitations that define the direction of future research. A primary challenge is that catalyst performance can be highly specific to a particular reaction type and substrate. A catalyst that works well for one transformation may be ineffective for another, limiting its general applicability. chemrxiv.org

Future research will likely focus on several key areas to address these gaps:

Improving Catalyst Generality: A major goal is the development of catalysts that are highly effective across a broad range of substrates and reaction types. chemrxiv.org ML-driven approaches that can quantify and predict catalyst generality will be instrumental in achieving this. chemrxiv.org

Reducing Catalyst Loading: High catalyst loadings are often required to achieve good conversion and selectivity, which can be a significant cost driver, especially if the catalyst synthesis is complex. Future work will aim to develop catalysts with higher turnover numbers, allowing for lower, more economically viable loadings.

Enhancing Robustness and Stability: The stability of catalysts under various reaction conditions is crucial for industrial applications. Research is needed to develop more robust catalysts that are resistant to degradation and can be easily recovered and recycled.

Deepening Mechanistic Understanding: While many successful catalytic systems have been developed, a detailed mechanistic understanding is sometimes lacking. Deeper insight into the transition states and noncovalent interactions that govern enantioselectivity is essential for the rational design of improved catalysts. chemrxiv.org

Bridging the Gap between AI and Experiment: While AI shows great promise, a key challenge is the generation of high-quality, standardized experimental data needed to train reliable models. arxiv.orgnih.gov Establishing automated workflows that integrate robotic experimentation with AI-driven analysis will be a critical step forward. nih.gov

By addressing these limitations, the scientific community can continue to unlock the full potential of this compound as a privileged scaffold in the field of asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-((1-Phenylethyl)amino)ethanol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via alkylation of 1-phenylethylamine with ethylene oxide or haloethanol derivatives. For example, a two-step process involving nucleophilic substitution (e.g., reacting 1-phenylethylamine with 2-bromoethanol in toluene at 100°C) followed by purification via C18 reverse-phase chromatography (acetonitrile/water) achieves ~88% yield . Optimization includes controlling stoichiometry, using polar aprotic solvents (e.g., DMF), and catalysts like triethylamine to neutralize HBr byproducts .

Q. How is the enantiomeric purity of this compound assessed, and what analytical methods are recommended?

  • Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polarimetry are standard. The (S)-enantiomer’s specific rotation ([α]ᴅ²⁵) can be cross-verified against PubChem data for structurally similar amino alcohols . For rigorous validation, X-ray crystallography or NOESY NMR can resolve stereochemical ambiguities .

Q. What are the key physicochemical properties of this compound, and how do they influence solubility and stability?

  • Methodological Answer : The compound has a molecular weight of 165.23 g/mol (CAS 2842-37-7) . Its amino and hydroxyl groups confer solubility in polar solvents (e.g., ethanol, DMSO) but limited stability under acidic conditions due to protonation of the amine. Storage at 0–6°C in inert atmospheres (N₂/Ar) minimizes decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, solvent systems). For antifungal activity (MIC ~16 µg/mL) , replicate studies under standardized CLSI guidelines are advised. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like fungal CYP51, while SPR assays validate interactions .

Q. What catalytic systems improve stereoselective synthesis of this compound?

  • Methodological Answer : Asymmetric hydrogenation using Pd/C under H₂ (3 bar) achieves >95% enantiomeric excess (ee) for analogous azabicyclo compounds . Chiral auxiliaries (e.g., (S)-BINOL) or enzyme-mediated kinetic resolutions (e.g., lipases in biphasic systems) further enhance selectivity .

Q. What strategies are effective in designing derivatives of this compound for enhanced pharmacological activity?

  • Methodological Answer : Introduce bioisosteres (e.g., replacing hydroxyl with sulfonamide) or modify the phenyl ring (e.g., para-fluoro substitution) to improve metabolic stability. Structure-activity relationship (SAR) studies combined with MD simulations (e.g., GROMACS) optimize interactions with GPCR targets . For in vivo testing, pro-drug strategies (e.g., esterification) enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.